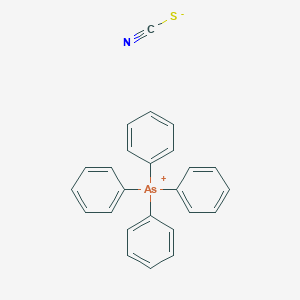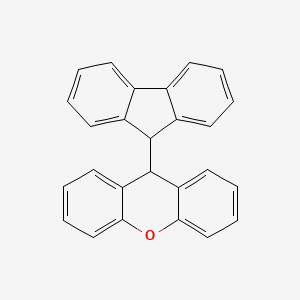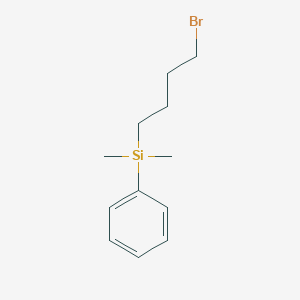
Tetraphenylarsanium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylarsanium thiocyanate is an organoarsenic compound that features a tetraphenylarsanium cation paired with a thiocyanate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphenylarsanium thiocyanate can be synthesized through a metathetic reaction. One common method involves mixing tetraphenylarsanium chloride with sodium thiocyanate in an aqueous solution. The reaction precipitates this compound as white needles, which can be collected and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar metathetic reactions on a larger scale, ensuring purity and yield through controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylarsanium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the arsenic center can be oxidized or reduced.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organoarsenic compounds, while oxidation and reduction reactions can alter the oxidation state of the arsenic center.
Aplicaciones Científicas De Investigación
Tetraphenylarsanium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and as a precursor for various coordination complexes.
Biology and Medicine: Research into its potential biological activity, including antibacterial and anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which tetraphenylarsanium thiocyanate exerts its effects involves interactions at the molecular level. The thiocyanate group can participate in various chemical reactions, while the tetraphenylarsanium cation can interact with other molecules through non-covalent interactions such as hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Tetraphenylphosphonium Thiocyanate: Similar in structure but with a phosphorus center instead of arsenic.
Tetraphenylstibonium Thiocyanate: Similar in structure but with an antimony center instead of arsenic.
Uniqueness: Tetraphenylarsanium thiocyanate is unique due to the presence of the arsenic center, which imparts distinct chemical properties compared to its phosphorus and antimony analogs.
Propiedades
Número CAS |
4566-60-3 |
|---|---|
Fórmula molecular |
C25H20AsNS |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
tetraphenylarsanium;thiocyanate |
InChI |
InChI=1S/C24H20As.CHNS/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1-3/h1-20H;3H/q+1;/p-1 |
Clave InChI |
ZFCUBVZQPORWFX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)



![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
